molecular formula C15H11ClN2O3S2 B2886129 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-99-8

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2886129
CAS No.: 896282-99-8
M. Wt: 366.83
InChI Key: OOCMFSMBOJPMSI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound featuring a chlorinated benzothiazole core linked to a methylsulfonyl-substituted benzamide. This structure places it within a class of molecules known for their significant potential in medicinal chemistry and biochemical research. Compounds based on the 2-aminothiazole scaffold, like this one, are recognized as important precursors for synthesizing physiologically active molecules and are investigated for a wide spectrum of pharmacological applications . The integration of the chlorobenzothiazole and methylsulfonylbenzamide groups in a single molecule suggests potential for diverse biological interactions, particularly with enzyme systems. Related structural analogs have demonstrated potent inhibitory effects against key enzymes such as urease, α-glucosidase, and α-amylase in research settings, making them candidates for the study of metabolic and infectious diseases . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been functionally characterized as modulators for ion channels, such as the Zinc-Activated Channel (ZAC), acting as selective negative allosteric modulators . This reagent is offered exclusively for research use in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCMFSMBOJPMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the reaction of 4-chlorobenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents on Thiazole Ring Benzamide Modifications Molecular Weight Key References
N-(4-Chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (Target) 4-Chlorobenzo[d]thiazole 3-(Methylsulfonyl)benzamide 393.85 g/mol
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) 4-(Pyridin-3-yl)thiazole 3-(Methylsulfonyl)benzamide 385.40 g/mol
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 4-(2,4-Dichlorophenyl)thiazole 3-(Methylsulfonyl)benzamide 427.30 g/mol
N-(4-Fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide 4-Fluorobenzo[d]thiazole 3-(Methylsulfonyl)benzamide 377.40 g/mol
GB1: N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide 4-Chlorobenzo[d]thiazole Thiazolidinedione-acetamide hybrid 443.90 g/mol

Key Structural Insights :

  • Ring Rigidity: The benzo[d]thiazole core provides greater planarity and rigidity compared to non-fused thiazole derivatives (e.g., dichlorophenyl-thiazole in ), which may influence pharmacokinetic properties like membrane permeability .
  • Hybrid Analogues : Compounds like GB1 incorporate a thiazolidinedione warhead, which introduces additional hydrogen-bonding sites but reduces metabolic stability compared to the target compound’s simpler benzamide structure .
Physicochemical Properties
  • Solubility : The methylsulfonyl group in the target compound improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., tert-butyl or trifluoromethyl groups in ). However, solubility is lower than in pyridinyl-substituted derivatives (e.g., 9a) due to reduced polarity .

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, supported by various studies and data tables.

Synthesis of the Compound

The synthesis of this compound involves coupling 4-chlorobenzo[d]thiazole with a methylsulfonyl group and a benzamide moiety. The synthetic pathway typically includes:

  • Formation of the thiazole ring : Starting from appropriate precursors like 4-chloroaniline and thioketones.
  • Sulfonylation : Introducing the methylsulfonyl group through sulfonation reactions.
  • Amidation : Coupling the resulting thiazole with a benzoyl chloride derivative to yield the final product.

Antiproliferative Effects

Research indicates that compounds containing benzothiazole and sulfonamide moieties exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of benzothiazole have shown significant cytotoxicity in pancreatic cancer models, with IC50 values often below 10 µM, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
4lPancreatic (BxPC-3)5.0
4lParaganglioma (PTJ64i)6.2
This compoundVariousTBD

Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The thiazole moiety contributes to significant AChE inhibition, with some derivatives achieving IC50 values as low as 2.7 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorine Substitution : The presence of a chlorine atom on the benzothiazole ring enhances lipophilicity and receptor binding.
  • Methylsulfonyl Group : This functional group is crucial for biological activity, potentially influencing solubility and metabolic stability.
  • Benzamide Linkage : The amide bond contributes to the overall stability and bioavailability of the compound.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several benzothiazole derivatives, including this compound, and tested them against pancreatic cancer cell lines. Results showed that these compounds significantly reduced cell viability at micromolar concentrations, supporting their potential for further development as anticancer agents .
  • Neuroprotective Potential : Another investigation focused on the neuroprotective effects of thiazole derivatives against AChE activity in vitro, revealing that modifications to the thiazole structure could enhance inhibitory action, suggesting possible therapeutic applications in Alzheimer's disease .

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